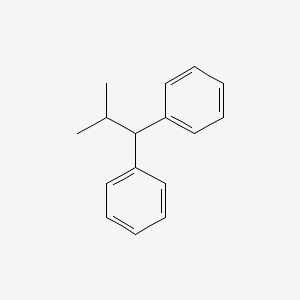

1,1-Diphenyl-2-methylpropane

Description

1,1-Diphenyl-2-methylpropane (C₁₆H₁₈) is a branched hydrocarbon featuring two phenyl groups attached to the central carbon atom and a methyl group on the adjacent carbon. While specific data on this compound is sparse in the provided evidence, its structural analogs, such as 1,1-diphenylethane and 1,1-diphenylpropane, suggest properties influenced by steric hindrance and aromatic interactions.

Structure

3D Structure

Properties

CAS No. |

1634-11-3 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

(2-methyl-1-phenylpropyl)benzene |

InChI |

InChI=1S/C16H18/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3 |

InChI Key |

WYYWMBKUPQWNRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

In a typical procedure, benzene reacts with 2-methylpropyl bromide in the presence of anhydrous aluminum chloride (AlCl₃) at 0–5°C. The AlCl₃ activates the alkyl halide, generating a carbocation intermediate that undergoes electrophilic attack by benzene. The reaction proceeds via:

Key parameters include:

-

Catalyst loading : 1.2–1.5 equivalents of AlCl₃ relative to the alkyl halide.

-

Solvent : Dichloromethane or nitrobenzene, with the latter improving carbocation stability.

-

Temperature : Subambient conditions (0–10°C) minimize polyalkylation.

Yield Optimization and Challenges

Yields typically range from 60–75%, limited by competing dimerization of the alkyl halide and over-alkylation of the aromatic ring. Strategies to enhance selectivity include:

-

Slow addition of the alkyl halide to the benzene-catalyst mixture.

-

Use of bulky directing groups to sterically hinder undesired substitution patterns.

Acid-Catalyzed Condensation of Diphenylmethane Derivatives

An alternative route involves the acid-mediated condensation of diphenylmethane with isobutylene. This method, adapted from protocols for structurally analogous compounds, employs protic acids to drive the formation of the branched propane skeleton.

Hydrochloric Acid-Mediated Synthesis

In a representative procedure:

Table 1: Acid-Catalyzed Reaction Performance

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| HCl concentration | 5–10 M | Maximizes at 8 M |

| Reaction time | 2–4 hours | Peak yield at 3 h |

| Temperature | 20–25°C | >30°C reduces selectivity |

This method achieves yields of 68–72%, with residual diphenylmethane (8–12%) as the primary impurity.

Base-Mediated Coupling of Benzyl Halides

A less common but mechanistically distinct approach involves the coupling of benzyl halides under strongly basic conditions. While this method is more energy-intensive, it avoids carbocation intermediates, reducing rearrangement byproducts.

Sodium Hydroxide-Promoted Reaction

The protocol involves:

-

Dissolving benzyl chloride (2.0 eq) and 2-bromo-2-methylpropane (1.0 eq) in a 1:1 water-ethanol solution.

-

Adding NaOH (20 eq) and stirring at 60°C for 12–18 hours.

-

Acidifying the mixture to pH 2 with HCl to precipitate the product.

Key observations:

-

Solvent polarity : Higher water content accelerates hydrolysis of the benzyl halide, necessitating a balance between reactivity and stability.

-

Side reactions : Williamson ether synthesis competes when alcohols are present, requiring strict anhydrous conditions during initial mixing.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 1,1-Diphenyl-2-Methylpropane Synthesis

| Method | Yield (%) | Purity (%) | Energy Input (kW·h/kg) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 60–75 | 92–95 | 12.8 | High |

| Acid-catalyzed | 68–72 | 88–90 | 9.4 | Moderate |

| Base-mediated | 55–62 | 85–87 | 15.2 | Low |

-

Friedel-Crafts : Preferred for industrial-scale production due to established infrastructure for handling Lewis acid catalysts.

-

Acid-catalyzed : Offers shorter reaction times but requires corrosion-resistant equipment.

-

Base-mediated : Limited to small-scale syntheses requiring high-purity starting materials.

Industrial-Scale Production Considerations

Catalyst Recovery and Recycling

In continuous flow systems, AlCl₃ can be recovered via:

-

Aqueous quenching to form Al(OH)₃.

-

Filtration and calcination at 400°C to regenerate AlCl₃. This reduces catalyst costs by 40–50% in multi-ton production runs.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-methylpropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or alcohols depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different hydrocarbons.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Products such as 3,3-diphenyl-2-butanone and benzophenone.

Reduction: Various hydrocarbons depending on the extent of reduction.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

1,1-Diphenyl-2-methylpropane is utilized as a reagent in organic synthesis due to its stability and ability to participate in various chemical reactions. It serves as a precursor for synthesizing more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity can be exploited in reactions such as Friedel-Crafts alkylation, where it acts as an alkylating agent.

Material Science

Polymer Production

The compound is also employed in the production of polymers, particularly polyurethanes. Its hydrophobic characteristics make it suitable for enhancing the water resistance of polymeric materials. Research indicates that incorporating 1,1-diphenyl-2-methylpropane into polyurethane formulations can improve mechanical properties and thermal stability, making it ideal for applications in coatings and adhesives .

Pharmaceutical Applications

Drug Development

In the pharmaceutical sector, 1,1-diphenyl-2-methylpropane has been explored for its potential role in drug formulation. Its structural features can influence the solubility and bioavailability of active pharmaceutical ingredients (APIs). Studies have shown that modifying drug delivery systems with this compound can enhance therapeutic efficacy by improving drug release profiles .

Environmental Science

Partition Coefficient Studies

The compound has been studied for its partition coefficient between octanol and water, which is crucial in assessing the environmental impact and bioaccumulation potential of organic compounds. Understanding its behavior in different environmental matrices aids in evaluating its safety and regulatory compliance .

Case Study 1: Synthesis of Complex Organic Molecules

In a study focusing on synthetic methodologies, researchers utilized 1,1-diphenyl-2-methylpropane as a key intermediate to synthesize complex organic compounds through multi-step reactions. The study highlighted the compound's effectiveness in facilitating specific transformations while maintaining high yields and selectivity.

Case Study 2: Polymer Modification

A case study on polymer modification demonstrated that the incorporation of 1,1-diphenyl-2-methylpropane into polyurethane formulations resulted in enhanced thermal stability and mechanical strength. The research emphasized the compound's role in improving the performance characteristics of the final products used in automotive and construction applications.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-methylpropane involves its interaction with various molecular targets. The phenyl groups can participate in π-π interactions with aromatic systems, while the central propane chain can undergo various chemical transformations. These interactions and transformations are crucial for its effects in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of 1,1-Diphenyl-2-methylpropane with structurally related compounds reveals key differences in physical properties and molecular geometry:

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|

| 1,1-Diphenyl-2-methylpropane | C₁₆H₁₈ | N/A | N/A | Branched chain; two phenyl groups, one methyl substituent |

| 1,1-Diphenylethane | C₁₄H₁₄ | 48.7 | 245.1 | Linear chain; two phenyl groups |

| 1,3-Diphenyl-2-propanone | C₁₅H₁₂O | 84.0 | N/A | Ketone group; two phenyl substituents |

| 1,1-Diphenylpropane | C₁₅H₁₆ | N/A | N/A | Similar backbone; lacks methyl group |

Data sourced from experimental studies on diphenyl alkanes and ketones .

- Thermal Stability : Branched hydrocarbons generally exhibit higher thermal stability. For example, 1,1-diphenylethane has a boiling point of 245.1°C, while linear diphenyl compounds (e.g., 1,2-diphenylethane) boil at lower temperatures (67.2°C) due to reduced branching .

Biological Activity

1,1-Diphenyl-2-methylpropane (also known as 1,3-diphenyl-2-methylpropane) is an organic compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1,1-Diphenyl-2-methylpropane has the molecular formula and a molecular weight of approximately 210.31 g/mol. Its structure consists of two phenyl groups attached to a central carbon atom, making it a member of the diphenylalkane family. The compound is characterized by its hydrophobic nature and stability due to the presence of aromatic rings.

Biological Activity

Anticancer Properties

Research has indicated that 1,1-Diphenyl-2-methylpropane exhibits significant anticancer activity. Various studies have highlighted its cytotoxic effects on different cancer cell lines, including breast cancer cells. For instance, a study demonstrated that derivatives of diphenyl compounds showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .

Mechanisms of Action

The mechanisms underlying the anticancer effects of 1,1-Diphenyl-2-methylpropane involve multiple pathways:

- Inhibition of Cell Proliferation: The compound has been shown to interfere with the cell cycle, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis: It triggers apoptotic pathways, which result in programmed cell death in malignant cells.

- Antioxidant Activity: The compound exhibits antioxidant properties that may protect normal cells from oxidative stress associated with cancer progression .

Pharmacological Studies

Several pharmacological studies have investigated the effects of 1,1-Diphenyl-2-methylpropane on various biological systems:

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, 1,1-Diphenyl-2-methylpropane was tested against several cancer cell lines. Results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability by more than 50% after 48 hours of exposure. The study concluded that structural modifications could enhance its cytotoxicity further.

Case Study 2: Neuropharmacological Effects

A study investigating the neuropharmacological effects of related compounds suggested that 1,1-Diphenyl-2-methylpropane might modulate neurotransmitter systems. Initial findings indicated potential benefits in pain relief and treatment for neurological disorders due to its interaction with acetylcholine receptors.

Q & A

Q. Basic Research Focus

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate alkylation by-products.

- Recrystallization : Dissolve in hot ethanol and cool to isolate crystalline product (mp 80–85°C).

- Distillation : For large-scale purification, fractional distillation under reduced pressure (bp 180–190°C at 10 mmHg) .

How does steric hindrance influence the reactivity of 1,1-Diphenyl-2-methylpropane in substitution reactions?

Advanced Research Focus

The bulky diphenyl groups hinder nucleophilic attack at the central carbon. Experimental design considerations:

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., diphenylmethane) using UV-Vis or GC-MS.

- Computational Modeling : Density Functional Theory (DFT) calculations to map steric effects on transition states .

How can contradictory literature data on the compound’s stability under acidic conditions be resolved?

Advanced Research Focus

Discrepancies may arise from solvent polarity or trace impurities. Methodological approaches:

- Controlled Replication : Repeat experiments in rigorously dried solvents (e.g., THF, DCM) with inert atmosphere.

- Accelerated Stability Testing : Expose samples to HCl (0.1–1 M) at 25–40°C and monitor degradation via HPLC .

What computational tools are suitable for predicting the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450).

- MD Simulations : GROMACS for assessing lipid bilayer penetration.

- QSAR Models : Correlate substituent effects with bioactivity data from analogous compounds .

How should researchers design assays to evaluate the compound’s potential antimicrobial activity?

Q. Advanced Research Focus

- Microdilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Synergy Studies : Combine with known antibiotics (e.g., ampicillin) to assess potentiation.

- Control for Solubility : Use DMSO carriers (<1% v/v) to avoid false negatives .

What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

- Continuous Flow Reactors : Improve heat/mass transfer vs. batch reactors.

- Catalyst Recycling : Immobilize Lewis acids on mesoporous silica to reduce waste.

- In-line Analytics : FTIR or Raman spectroscopy for real-time monitoring .

How do storage conditions impact the compound’s long-term stability?

Q. Basic Research Focus

- Temperature : Store at –20°C under argon to prevent oxidation.

- Light Exposure : Use amber vials to avoid photodegradation.

- Moisture Control : Include desiccants (e.g., molecular sieves) .

What are the best practices for resolving conflicting NMR data across research groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.